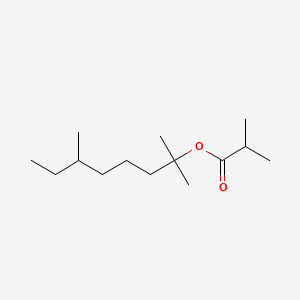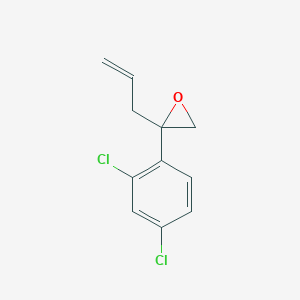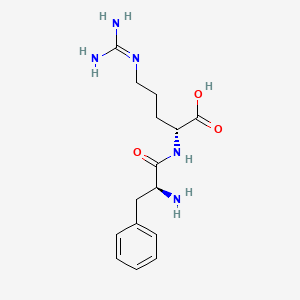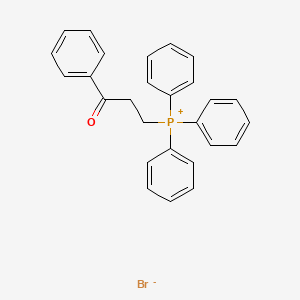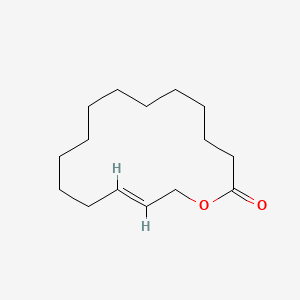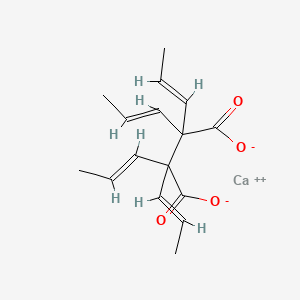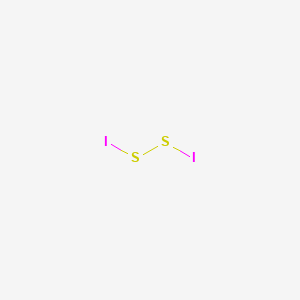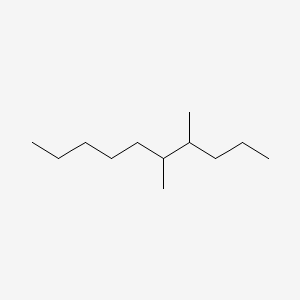
1-Hentetracontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hentetracontene is a long-chain hydrocarbon with the molecular formula C41H82 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hentetracontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions typically include a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of long-chain alkenes like this compound often involves catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes, under high temperature and pressure in the presence of a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hentetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl2) or bromine (Br2) are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes
Wissenschaftliche Forschungsanwendungen
1-Hentetracontene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain alkenes.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Hentetracontene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its chemical reactivity is largely dictated by the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Triacontene (C30H60)
- 1-Tetratriacontene (C34H68)
- 1-Pentatriacontene (C35H70)
Comparison: 1-Hentetracontene is unique due to its longer carbon chain compared to similar compounds like 1-Triacontene and 1-Tetratriacontene. This extended chain length influences its physical properties, such as melting point and solubility, and its chemical reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the production of high-performance lubricants .
Eigenschaften
CAS-Nummer |
66576-37-2 |
|---|---|
Molekularformel |
C41H82 |
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
hentetracont-1-ene |
InChI |
InChI=1S/C41H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-41H2,2H3 |
InChI-Schlüssel |
IBBOSBCTWXFHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





